An In-Depth Technical Guide to 3-(Aminomethyl)oxetan-3-amine Oxalate (CAS Number: 1523606-33-8)
An In-Depth Technical Guide to 3-(Aminomethyl)oxetan-3-amine Oxalate (CAS Number: 1523606-33-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(Aminomethyl)oxetan-3-amine oxalate, a specialized chemical entity of growing interest in the field of medicinal chemistry. This document will delve into its chemical identity, synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.
Core Compound Identity and Physicochemical Properties
3-(Aminomethyl)oxetan-3-amine oxalate, with the Chemical Abstracts Service (CAS) registry number 1523606-33-8 , is the oxalate salt of the free base, 3-(aminomethyl)oxetan-3-amine. The introduction of the oxalate counter-ion is a strategic decision to enhance the compound's crystallinity, stability, and aqueous solubility, facilitating its handling and formulation in research and development settings.[1]
The oxetane ring, a four-membered cyclic ether, is a key structural feature. This strained ring system is not merely a passive component; it actively influences the molecule's three-dimensional conformation and electronic properties. In medicinal chemistry, the oxetane motif is increasingly utilized as a versatile bioisostere for more common functional groups like carbonyls and gem-dimethyl groups.[2] This substitution can lead to significant improvements in a drug candidate's metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles.[2]
| Property | Value | Source |
| CAS Number | 1523606-33-8 | [3] |
| Molecular Formula | C6H12N2O5 | [4][5] |
| Molecular Weight | 192.17 g/mol | [4] |
| Physical Form | Powder or crystals | |
| Storage Temperature | 2-8°C in an inert atmosphere | [5] |
Synthesis and Purification: A Step-by-Step Approach
The synthesis of 3-(Aminomethyl)oxetan-3-amine oxalate is a multi-step process that begins with the construction of the core oxetane ring, followed by functional group manipulations to introduce the two amine functionalities, and culminates in the formation of the oxalate salt. The rationale behind this synthetic strategy is to build the strained oxetane ring early and then carefully install the desired functional groups under conditions that preserve the ring's integrity.
Synthesis of the 3-(Aminomethyl)oxetan-3-amine Free Base
A common and effective strategy for the synthesis of 3,3-disubstituted oxetanes, such as the target free base, often starts from readily available precursors like 2,2-bis(bromomethyl)propane-1,3-diol.[6] An alternative and widely used starting material is 3-oxetanone.[7][8]
Below is a representative, field-proven protocol for the synthesis of the free base, starting from 3-oxetanone. This method leverages a nitroalkane addition followed by reduction.
Experimental Protocol: Synthesis of 3-(Aminomethyl)oxetan-3-amine
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Step 1: Henry Reaction (Nitroaldol Addition)
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To a solution of 3-oxetanone (1.0 eq) in nitromethane (used as both reactant and solvent) at 0°C, slowly add a catalytic amount of triethylamine (0.1 eq).
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the excess nitromethane under reduced pressure to yield the crude 3-(nitromethyl)oxetan-3-ol. This intermediate is often used in the next step without extensive purification.
-
-
Step 2: Dehydration
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Dissolve the crude 3-(nitromethyl)oxetan-3-ol in dichloromethane (DCM).
-
Cool the solution to -78°C and add methanesulfonyl chloride (1.2 eq) followed by the slow addition of triethylamine (1.5 eq).
-
Allow the reaction to stir at -78°C for 2 hours and then gradually warm to room temperature over 12 hours.[7]
-
Quench the reaction with water and separate the organic layer. Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[7]
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After filtration and concentration, the crude 3-(nitromethylene)oxetane can be purified by column chromatography on silica gel.[7]
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-
Step 3: Reduction of the Nitro Group and Nitrile (if formed as a byproduct)
-
Dissolve the purified 3-(nitromethylene)oxetane in a suitable solvent such as ethanol or methanol.
-
Add a palladium-based catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst), under an inert atmosphere.[7]
-
Subject the mixture to hydrogenation (H2 gas) at a suitable pressure (e.g., 50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)oxetan-3-amine free base.
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Caption: Synthetic pathway to 3-(Aminomethyl)oxetan-3-amine oxalate.
Formation and Purification of the Oxalate Salt
The conversion of the free base to its oxalate salt is a straightforward acid-base reaction. The choice of oxalic acid is deliberate, as it often yields a stable, crystalline solid that is easier to handle and purify than the free base, which may be an oil or a low-melting solid.[7] The purification of the final product is critical to ensure it is free of residual starting materials, solvents, and byproducts.
Experimental Protocol: Oxalate Salt Formation and Purification
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Salt Formation
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Dissolve the crude 3-(aminomethyl)oxetan-3-amine free base in a suitable solvent, such as isopropanol or a mixture of isopropanol and diethyl ether.
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In a separate flask, prepare a solution of oxalic acid (1.0-1.1 equivalents) in the same solvent.
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Slowly add the oxalic acid solution to the solution of the free base with stirring. A precipitate should form.
-
Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.
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-
Purification
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Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.
-
To further purify the product, recrystallization can be performed. Dissolve the crude oxalate salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. The use of an organic acid like oxalic acid is a preferred method for purifying the amine product, as distillation of the free base can sometimes lead to thermal decomposition.[7]
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Analytical Characterization: A Self-Validating System
A robust analytical package is essential to confirm the identity, purity, and stability of 3-(Aminomethyl)oxetan-3-amine oxalate. The following techniques provide a self-validating system to ensure the quality of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the oxetane ring protons, typically in the region of 4.0-5.0 ppm as triplets or multiplets.[6] The protons of the aminomethyl group (-CH₂NH₂) will appear as a singlet or a multiplet, and the protons of the primary amine (-NH₂) and the ammonium (-NH₃⁺) groups will be visible, with their chemical shifts being solvent and concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the oxetane ring, with the carbons attached to the oxygen atom appearing at a lower field (higher ppm). The carbon of the aminomethyl group will also be identifiable.
High-Performance Liquid Chromatography (HPLC)
HPLC is a critical tool for assessing the purity of the final compound. A reverse-phase HPLC method is typically employed.
Typical HPLC Method Parameters:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.
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Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the free base. In the positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Elemental Analysis
Elemental analysis for carbon, hydrogen, and nitrogen provides the empirical formula of the oxalate salt, confirming the stoichiometry of the free base and the oxalic acid.
Applications in Drug Development: The Oxetane Advantage
The incorporation of the oxetane motif into drug candidates is a modern strategy to enhance their "drug-like" properties.[9] 3-(Aminomethyl)oxetan-3-amine oxalate serves as a valuable building block for introducing this beneficial moiety.
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